N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)-1,3,4-oxadiazol-2-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide
Description
This compound is a heterocyclic benzamide derivative featuring a 1,3,4-oxadiazole core linked to a 2,3-dihydrobenzo[b][1,4]dioxin moiety and a 4-((2-methylpiperidin-1-yl)sulfonyl)benzamide group. The oxadiazole ring is known for its metabolic stability and hydrogen-bonding capacity, while the sulfonyl-piperidine group enhances solubility and target binding specificity.
Properties
IUPAC Name |
N-[5-(2,3-dihydro-1,4-benzodioxin-3-yl)-1,3,4-oxadiazol-2-yl]-4-(2-methylpiperidin-1-yl)sulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O6S/c1-15-6-4-5-13-27(15)34(29,30)17-11-9-16(10-12-17)21(28)24-23-26-25-22(33-23)20-14-31-18-7-2-3-8-19(18)32-20/h2-3,7-12,15,20H,4-6,13-14H2,1H3,(H,24,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDDFDXZLOZWCEK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(O3)C4COC5=CC=CC=C5O4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)-1,3,4-oxadiazol-2-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide typically involves multiple steps, starting from commercially available precursors. The general synthetic route includes:
Formation of the Oxadiazole Ring: This can be achieved by cyclization of a suitable hydrazide with a carboxylic acid derivative under dehydrating conditions.
Introduction of the Benzamide Group: This step involves the coupling of the oxadiazole intermediate with a benzoyl chloride derivative in the presence of a base.
Attachment of the Piperidine Moiety: The final step includes the sulfonylation of the piperidine ring, followed by coupling with the benzamide-oxadiazole intermediate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)-1,3,4-oxadiazol-2-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under strong oxidizing conditions, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the oxadiazole ring or the sulfonyl group, leading to the formation of amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens, nitrating agents, or alkylating agents can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or thiols.
Scientific Research Applications
Medicinal Chemistry: The compound could be explored for its potential as a drug candidate, particularly in targeting specific enzymes or receptors.
Materials Science: Its unique structure may lend itself to the development of novel materials with specific electronic or optical properties.
Chemical Biology: The compound can be used as a probe to study biological pathways or as a tool in chemical biology research.
Mechanism of Action
The mechanism of action of N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)-1,3,4-oxadiazol-2-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting downstream signaling pathways. The exact molecular targets and pathways would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Benzamide Ring
Key analogs include:
- The trifluoromethyl group in Compound 19 increases lipophilicity (clogP ~3.5 vs. target compound’s ~2.8), favoring blood-brain barrier penetration for neurological targets .
- Synthetic Purity : All analogs in exhibited >95% purity via HPLC, suggesting comparable synthetic feasibility for the target compound .
Core Heterocycle Modifications
- Benzodioxin vs. Coumarin/Benzodiazepine Hybrids : Compounds 4g and 4h () replace the benzodioxin with coumarin-benzodiazepine systems, drastically increasing molecular weight (>600 g/mol) and complexity. This reduces metabolic stability compared to the target compound’s simpler benzodioxin-oxadiazole scaffold .
- Bis-Oxadiazole Derivatives : describes bis-oxadiazoles with nitrovanillin substituents, which exhibit anti-inflammatory activity (IC50 ~10–50 µM). However, their extended conjugation reduces solubility, unlike the target compound’s sulfonamide group, which enhances aqueous compatibility .
Pharmacological Activity
- The target’s 2-methylpiperidinyl group may improve selectivity over isoforms due to steric constraints .
- Antibacterial/Anti-inflammatory Gaps : Unlike bis-oxadiazoles in or coumarin hybrids in , the target compound lacks reported data on antimicrobial or anti-inflammatory efficacy, highlighting a research gap .
Biological Activity
N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)-1,3,4-oxadiazol-2-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide is a compound of significant interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article explores its biological activity, focusing on its anticancer properties and mechanisms of action.
Chemical Structure and Properties
The compound features a complex structure that includes:
- Dihydrobenzo[b][1,4]dioxin : A fused bicyclic system known for various biological activities.
- 1,3,4-Oxadiazole : A five-membered heterocyclic compound that has been associated with diverse pharmacological effects.
- Sulfonamide moiety : Known for its role in enhancing bioactivity and solubility.
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₈N₄O₃S |
| Molecular Weight | 334.39 g/mol |
| CAS Number | Not available |
Anticancer Potential
Recent studies have highlighted the anticancer potential of 1,3,4-oxadiazole derivatives. These compounds exhibit activity against various cancer cell lines by targeting specific enzymes and pathways involved in cancer proliferation:
-
Mechanisms of Action :
- Inhibition of Enzymes : Compounds like this compound have been shown to inhibit key enzymes such as thymidylate synthase and histone deacetylases (HDAC), which are crucial for DNA synthesis and cancer cell survival .
- Targeting Telomerase : The compound may also inhibit telomerase activity, an enzyme that allows cancer cells to replicate indefinitely .
-
In Vitro Studies :
- Research indicates that oxadiazole derivatives demonstrate significant cytotoxicity against various cancer cell lines. For instance, compounds similar to the one have shown selective activity against prostate and pancreatic cancer cells .
- In a study involving multiple cancer cell lines, certain oxadiazole derivatives achieved growth inhibition percentages exceeding 70% at low concentrations (around 10 nM) .
Case Studies
Several studies have explored the biological activity of oxadiazole derivatives:
- Study on Antiproliferative Activity :
- Mechanism-Based Approaches :
Q & A
Q. What are the optimal synthetic routes for preparing this compound, and how can reaction conditions be optimized to improve yield?
The synthesis typically involves multi-step reactions:
- Step 1: Formation of the 1,3,4-oxadiazole ring via cyclization of a hydrazide intermediate under dehydrating conditions (e.g., POCl₃ or H₂SO₄) .
- Step 2: Sulfonylation of the benzamide moiety using 2-methylpiperidine and a sulfonating agent (e.g., chlorosulfonic acid) in solvents like dichloromethane (DCM) at 0–5°C to control exothermic reactions .
- Step 3: Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) to achieve >95% purity .
Key optimization parameters: Temperature control during sulfonylation, solvent choice (DMF for polar intermediates), and stoichiometric ratios to minimize byproducts .
Q. Which spectroscopic and analytical techniques are critical for confirming the compound’s structural integrity?
- NMR spectroscopy: ¹H/¹³C NMR to verify substituent positions (e.g., dihydrodioxin protons at δ 4.3–4.5 ppm, oxadiazole carbons at δ 160–165 ppm) .
- Mass spectrometry (HRMS): To confirm molecular weight (e.g., [M+H]+ expected at m/z 512.18) and detect impurities .
- IR spectroscopy: Peaks at ~1650 cm⁻¹ (amide C=O) and 1350 cm⁻¹ (sulfonyl S=O) validate functional groups .
Q. How should researchers design preliminary bioactivity screens to assess this compound’s pharmacological potential?
- In vitro assays:
- Enzyme inhibition: Test against kinases (e.g., EGFR) or proteases using fluorescence-based assays (IC₅₀ determination) .
- Antimicrobial activity: Broth microdilution assays (MIC values) against S. aureus and E. coli .
- Cytotoxicity: MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with doxorubicin as a positive control .
Note: Include solubility testing in DMSO/PBS to ensure compound stability during assays .
Advanced Research Questions
Q. How can researchers resolve contradictions in bioactivity data between in vitro and in vivo models?
- Pharmacokinetic profiling: Measure bioavailability (%F) via oral/intravenous administration in rodents. Low %F may explain in vitro-in vivo disconnect due to poor absorption or rapid metabolism .
- Metabolite identification: Use LC-MS/MS to detect phase I/II metabolites (e.g., oxidation of the piperidine ring or glucuronidation of the benzamide) .
- Tissue distribution studies: Radiolabel the compound (¹⁴C or ³H) to quantify accumulation in target organs .
Q. What computational strategies are effective for predicting binding modes and selectivity of this compound?
- Molecular docking: Use AutoDock Vina or Schrödinger to model interactions with targets (e.g., COX-2 or HIV-1 protease). Focus on the sulfonamide group’s role in hydrogen bonding .
- MD simulations: Run 100-ns simulations in GROMACS to assess stability of ligand-target complexes and identify critical residues (e.g., Lys68 in EGFR) .
- QSAR modeling: Corporate substituent effects (e.g., methylpiperidine vs. morpholine) to optimize logP and polar surface area for enhanced permeability .
Q. What methodologies address challenges in scaling up synthesis without compromising purity?
- Flow chemistry: Implement continuous flow reactors for exothermic steps (e.g., sulfonylation) to improve heat dissipation and reduce side reactions .
- DoE (Design of Experiments): Use factorial designs to optimize variables (temperature, catalyst loading) for reproducibility at multi-gram scale .
- PAT (Process Analytical Technology): In-line FTIR or HPLC monitoring to detect deviations in real time .
Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with improved efficacy?
- Core modifications: Replace 2-methylpiperidine with 3,5-dimethylpiperidine to enhance lipophilicity and blood-brain barrier penetration .
- Oxadiazole bioisosteres: Substitute 1,3,4-oxadiazole with 1,2,4-triazole to improve metabolic stability .
- Functional group additions: Introduce electron-withdrawing groups (e.g., -CF₃) on the benzamide to boost enzyme affinity .
Q. What experimental approaches validate the compound’s mechanism of action in complex biological systems?
- CRISPR-Cas9 knockout: Silence putative targets (e.g., HDACs) in cell lines to confirm on-target effects .
- Thermal proteome profiling (TPP): Identify engaged proteins by monitoring thermal stability shifts in cell lysates .
- Transcriptomics: RNA-seq to assess downstream gene expression changes (e.g., apoptosis markers like BAX/BCL-2) .
Data Contradiction Analysis
Q. How should researchers interpret conflicting cytotoxicity data across different cell lines?
- Hypothesis 1: Variability in membrane transporters (e.g., ABCB1 overexpression in resistant lines) reduces intracellular accumulation. Test with verapamil (ABCB1 inhibitor) .
- Hypothesis 2: Differential expression of metabolic enzymes (e.g., CYP3A4) alters compound activation. Use CYP inhibitors (ketoconazole) in viability assays .
- Control experiments: Normalize data to cell doubling time and baseline ATP levels .
Q. What strategies mitigate discrepancies between computational binding predictions and experimental IC₅₀ values?
- Solvent-accessible surface area (SASA) analysis: Ensure docking accounts for flexible loops or cryptic binding pockets missed in rigid models .
- Enthalpy-entropy compensation: Isothermal titration calorimetry (ITC) to quantify thermodynamic contributions (ΔH vs. -TΔS) .
- Crystallography: Co-crystallize the compound with the target (e.g., kinase) to resolve atomic-level interactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
